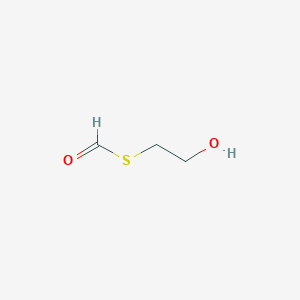
1-Tridecylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tridecylpyridin-1-ium iodide is a quaternary ammonium compound, characterized by a pyridinium ring substituted with a tridecyl chain and an iodide counterion. This compound is known for its surfactant properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Tridecylpyridin-1-ium iodide can be synthesized through the quaternization of pyridine with tridecyl iodide. The reaction typically involves heating pyridine with tridecyl iodide in an appropriate solvent such as acetonitrile or ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up by using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tridecylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: The iodide ion can be substituted with other anions such as chloride, bromide, or sulfate through ion exchange reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ion exchange reactions are typically carried out in aqueous solutions with the desired anion source
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various quaternary ammonium salts with different anions
Wissenschaftliche Forschungsanwendungen
1-Tridecylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a surfactant in emulsion polymerization.
Biology: Employed in the study of membrane proteins and as a component in antimicrobial formulations.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of 1-tridecylpyridin-1-ium iodide involves its interaction with cell membranes and proteins. The long hydrophobic tridecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the positively charged pyridinium ring can interact with negatively charged microbial cell surfaces, enhancing its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
- 1-Dodecylpyridin-1-ium iodide
- 1-Tetradecylpyridin-1-ium iodide
- 1-Hexadecylpyridin-1-ium iodide
Comparison: 1-Tridecylpyridin-1-ium iodide is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its surfactant properties and makes it more effective in certain applications compared to its shorter or longer chain analogs .
Eigenschaften
CAS-Nummer |
90265-11-5 |
|---|---|
Molekularformel |
C18H32IN |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
1-tridecylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H32N.HI/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19;/h12,14-15,17-18H,2-11,13,16H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VERNXHLNRAWXBZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC[N+]1=CC=CC=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)

![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)




